molecular formula C29H25N3O6S2 B11643578 ethyl 4-({(1Z)-8-methoxy-4,4-dimethyl-5-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}amino)benzoate

ethyl 4-({(1Z)-8-methoxy-4,4-dimethyl-5-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}amino)benzoate

Cat. No.: B11643578
M. Wt: 575.7 g/mol
InChI Key: GBYFKSAAUWZHOK-UHFFFAOYSA-N
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Description

Ethyl 4-({(1Z)-8-methoxy-4,4-dimethyl-5-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}amino)benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({(1Z)-8-methoxy-4,4-dimethyl-5-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}amino)benzoate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where isatin reacts with an appropriate ketone in the presence of a base.

    Introduction of the Dithiolo Group: The dithiolo group is introduced via a cyclization reaction involving sulfur-containing reagents.

    Attachment of the Nitrobenzoyl Group: This step involves the acylation of the quinoline derivative with 4-nitrobenzoyl chloride.

    Formation of the Final Product: The final step involves the condensation of the intermediate with ethyl 4-aminobenzoate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(1Z)-8-methoxy-4,4-dimethyl-5-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitro group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Products may include quinoline N-oxides.

    Reduction: Reduced forms of the nitro group, such as amines.

    Substitution: Substituted derivatives at the ester or nitro positions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies can focus on its interaction with biological macromolecules.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could be a candidate for drug design and discovery.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 4-({(1Z)-8-methoxy-4,4-dimethyl-5-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}amino)benzoate would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core and have well-known medicinal properties.

    Dithiolo Compounds: Similar compounds include those with dithiolo groups, which are studied for their electronic properties.

Uniqueness

What sets ethyl 4-({(1Z)-8-methoxy-4,4-dimethyl-5-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}amino)benzoate apart is its combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C29H25N3O6S2

Molecular Weight

575.7 g/mol

IUPAC Name

ethyl 4-[[8-methoxy-4,4-dimethyl-5-(4-nitrobenzoyl)dithiolo[3,4-c]quinolin-1-ylidene]amino]benzoate

InChI

InChI=1S/C29H25N3O6S2/c1-5-38-28(34)18-6-10-19(11-7-18)30-26-24-22-16-21(37-4)14-15-23(22)31(29(2,3)25(24)39-40-26)27(33)17-8-12-20(13-9-17)32(35)36/h6-16H,5H2,1-4H3

InChI Key

GBYFKSAAUWZHOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(N(C4=C3C=C(C=C4)OC)C(=O)C5=CC=C(C=C5)[N+](=O)[O-])(C)C)SS2

Origin of Product

United States

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